molecular formula C8H4Cl2F2O2 B6289360 5-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole CAS No. 149045-78-3

5-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole

Cat. No.: B6289360
CAS No.: 149045-78-3
M. Wt: 241.02 g/mol
InChI Key: YXMCYFRIYWBSCT-UHFFFAOYSA-N
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Description

5-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole is an organic compound characterized by the presence of dichloromethyl and difluoro groups attached to a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole typically involves the formylation of electron-rich aromatic rings mediated by reagents such as titanium tetrachloride and dichloromethyl methyl ether . The reaction conditions often include cooling the reaction mixture in an ice bath and adding the reagents dropwise to control the reaction rate and temperature .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures while ensuring safety and efficiency. The use of continuous flow reactors and automated systems can help in achieving consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.

    Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted benzodioxole derivatives, which can be further utilized in the synthesis of more complex organic molecules.

Scientific Research Applications

5-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole include:

Uniqueness

The uniqueness of this compound lies in its combination of dichloromethyl and difluoro groups attached to a benzodioxole ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

5-(dichloromethyl)-2,2-difluoro-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F2O2/c9-7(10)4-1-2-5-6(3-4)14-8(11,12)13-5/h1-3,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMCYFRIYWBSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(Cl)Cl)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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